molecular formula C12H10BrNO2 B2682650 4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one CAS No. 2090092-39-8

4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one

Cat. No.: B2682650
CAS No.: 2090092-39-8
M. Wt: 280.121
InChI Key: NJAOEMWCQWWGHN-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure is based on the pyridin-2(1H)-one scaffold, which is recognized as a privileged structure in drug discovery for its ability to mimic adenine and participate in hydrogen bonding with biological targets . This brominated derivative is primarily valued for its utility in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, allowing researchers to diversify the structure at the 4-position for structure-activity relationship (SAR) studies . Research on closely related pyridin-2(1H)-one derivatives has identified this class of compounds as possessing potent anti-allodynic effects in rodent models of inflammatory and neuropathic pain . These compounds are investigated as potential ATP-competitive inhibitors of protein kinases, such as PKCγ, which are implicated in the signaling pathways of chronic pain conditions like mechanical allodynia . The 4-methoxyphenyl group on the nitrogen atom and the bromine atom at the 4-position make this specific reagent a versatile building block for synthesizing and optimizing a series of 3,4,5-trisubstituted pyridin-2(1H)-ones to explore their biological activity and mechanism of action . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-1-(4-methoxyphenyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-16-11-4-2-10(3-5-11)14-7-6-9(13)8-12(14)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAOEMWCQWWGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one typically involves the bromination of 1-(4-methoxyphenyl)pyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The pyridine ring can be reduced to form a piperidine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include 1-(4-methoxyphenyl)pyridin-2(1H)-one derivatives with various substituents replacing the bromine atom.

    Oxidation Reactions: Products include 4-formyl-1-(4-methoxyphenyl)pyridin-2(1H)-one or 4-carboxy-1-(4-methoxyphenyl)pyridin-2(1H)-one.

    Reduction Reactions: Products include 4-bromo-1-(4-methoxyphenyl)piperidine.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new compounds. The bromine atom at the fourth position of the pyridine ring is particularly reactive, facilitating substitution reactions where it can be replaced by nucleophiles such as amines or thiols.

Reactivity Profile
The compound can undergo several types of reactions:

  • Substitution Reactions : The bromine can be substituted with other nucleophiles.
  • Oxidation Reactions : The methoxy group can be oxidized to yield aldehydes or carboxylic acids.
  • Reduction Reactions : The pyridine ring can be reduced to form piperidine derivatives.

Biological Applications

Pharmacological Research
4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one has shown promise in pharmacological studies. Its ability to interact with various biological targets makes it a candidate for drug development. For instance, it may act as an inhibitor or modulator of specific enzymes and receptors, influencing metabolic pathways and cellular signaling.

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, showing effective inhibition with minimum inhibitory concentration (MIC) values comparable to established antibacterial agents. This positions it as a potential lead compound for developing new antibiotics.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of 4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one demonstrated its effectiveness against several bacterial strains. The results indicated MIC values ranging from 0.0039 to 0.025 mg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Enzyme Inhibition

In another study, the compound was investigated for its role in inhibiting specific enzymes involved in metabolic disorders. It was found to selectively inhibit certain enzymes, which could lead to therapeutic applications in conditions such as Alzheimer's disease where enzyme inhibition is beneficial .

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one depends on the specific application and the target molecule

    Binding to Enzymes: It can act as an inhibitor or activator of specific enzymes by binding to their active sites.

    Interaction with Receptors: It can bind to cellular receptors and modulate their activity, leading to changes in cellular signaling pathways.

    Chemical Modifications: It can undergo chemical modifications within biological systems, leading to the formation of active metabolites that exert their effects.

Comparison with Similar Compounds

The structural and functional properties of 4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one can be contextualized by comparing it with related brominated pyridinones. Key differences arise from substituent type, position, and electronic effects, which influence reactivity, solubility, and biological activity.

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities
4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one 4-Br, 1-(4-MeO-Ph) C₁₂H₁₀BrNO₂ 296.12 High polarity; potential π-π interactions
4-Bromo-1-methylpyridin-2(1H)-one 4-Br, 1-Me C₆H₆BrNO 188.02 Simplified alkyl substituent; lower steric hindrance
4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one 4-Br, 5-F, 1-Me C₆H₅BrFNO 206.01 Electron-withdrawing F enhances reactivity
4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one 4-Br, 1-(2-MeO-Ph) C₁₂H₁₀BrNO₂ 296.12 Ortho-substitution increases steric effects
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one 4-Br, 1-(THP-4-yl) C₁₀H₁₂BrNO₂ 258.11 Cyclic ether improves metabolic stability
4-Bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one 4-Br, 1-(CH₂CH₂OH) C₇H₈BrNO₂ 226.05 Hydrophilic substituent enhances solubility

Key Observations:

  • Substituent Position: The 4-methoxyphenyl group in the target compound provides electronic modulation (electron-donating methoxy) and steric bulk compared to methyl or hydroxyethyl groups.
  • Electronic Effects: Electron-withdrawing groups (e.g., 5-fluoro in 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one) increase electrophilicity, favoring nucleophilic substitution reactions, whereas methoxy groups enhance resonance stabilization .
  • Biological Relevance: The 4-bromophenyl derivative in demonstrated 79.05% antioxidant activity, suggesting bromine’s role in radical scavenging. The methoxyphenyl group may similarly contribute to antioxidant or antimicrobial properties via electron donation .

Biological Activity

4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one is a pyridinone derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a bromine atom and a methoxy-substituted phenyl group, allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The compound can undergo several chemical reactions, including substitution, oxidation, and reduction. The bromine atom can be replaced by nucleophiles such as amines or thiols, while the methoxy group can be oxidized to form aldehydes or carboxylic acids. Additionally, the pyridine ring can be reduced to yield piperidine derivatives.

The biological activity of 4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one is largely attributed to its ability to bind to specific enzymes and receptors. This binding can result in either inhibition or activation of enzymatic pathways, influencing cellular signaling and metabolic processes. For instance, it may act as an allosteric modulator at muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and gastrointestinal motility .

Antimicrobial Activity

Research indicates that 4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition with minimum inhibitory concentration (MIC) values comparable to known antibacterial agents. For example, it demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Properties

The compound has also been explored for its anticancer potential. Studies have shown that derivatives of pyridinones can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting cell death mechanisms. Specifically, modifications to the pyridinone structure have been linked to enhanced cytotoxicity against various cancer types, including breast and colon cancers .

Study on Muscarinic Receptor Modulation

In a study focusing on muscarinic M1 acetylcholine receptor (mAChR) modulation, 4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one was evaluated for its pharmacological properties. It was found to enhance acetylcholine-induced responses in cellular assays, suggesting its potential as a therapeutic agent for cognitive disorders such as Alzheimer’s disease .

Antimicrobial Efficacy Assessment

Another significant study assessed the antimicrobial efficacy of this compound against several pathogens. The results indicated that not only did it inhibit bacterial growth effectively, but it also showed a capacity to disrupt biofilm formation in E. coli, highlighting its potential utility in treating biofilm-associated infections .

Comparative Analysis with Similar Compounds

The biological activity of 4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one can be compared with other halogenated pyridinones:

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-oneHighModerateEffective against S. aureus and E. coli
4-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-oneModerateLowLess effective than brominated analog
4-Iodo-1-(4-methoxyphenyl)pyridin-2(1H)-oneLowModerateIodine substitution reduces activity

This table illustrates that the presence of bromine enhances both antimicrobial and anticancer activities compared to chlorine or iodine substitutions.

Q & A

Q. What are the established synthetic routes for 4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one?

  • Methodological Answer : The compound can be synthesized via multi-step routes starting from halogenated nicotinic acid precursors. For example:
  • Route 1 : Use 2-chloro-4-fluoronicotinic acid as a starting material. Bromination at the C4 position followed by nucleophilic substitution with 4-methoxyphenyl groups yields the target compound.
  • Route 2 : Employ Suzuki-Miyaura cross-coupling reactions to introduce aryl substituents. For instance, coupling 4-bromo-pyridin-2(1H)-one intermediates with 4-methoxyphenylboronic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .
  • Key Optimization : Monitor regioselectivity using NMR and LC-MS to confirm substitution patterns .

Q. Which spectroscopic techniques are critical for characterizing 4-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one?

  • Methodological Answer :
  • 1H NMR : Assign peaks to confirm the presence of the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.3–7.0 ppm), and pyridinone ring protons (e.g., doublets at δ 6.8–7.4 ppm) .
  • LC-MS/TOF-ES+ : Verify molecular weight (e.g., [M+H]+ ~284.1 Da) and purity (>95%) .
  • IR Spectroscopy : Identify carbonyl stretching (C=O) at ~1650–1700 cm⁻¹ and methoxy C-O vibrations at ~1250 cm⁻¹ .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • Kinase Inhibition Assays : Screen against kinase panels (e.g., CDK, EGFR) using fluorescence-based ADP-Glo™ kits. Compare IC₅₀ values with reference inhibitors .
  • DPP-4 Inhibition : Use chromogenic substrates (e.g., Gly-Pro-p-nitroanilide) to measure enzyme activity reduction in vitro .
  • Solubility Testing : Pre-treat with DMSO (≤1%) and use PBS (pH 7.4) to evaluate solubility limitations for cell-based assays .

Advanced Research Questions

Q. How can computational modeling guide the design of pyridin-2(1H)-one derivatives with enhanced target affinity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate interactions between the compound and target proteins (e.g., survivin, HIV-1 reverse transcriptase). Analyze binding stability and hydrogen-bonding networks using software like GROMACS .
  • Docking Studies : Use AutoDock Vina to predict binding poses. Focus on substituent effects (e.g., bromine’s steric bulk vs. methoxy’s electron donation) .
  • QM/MM Calculations : Optimize scaffold rigidity by integrating tricyclic structures (e.g., pyridinone-phenyl rings) to enhance entropic binding .

Q. What strategies address low solubility in biological assays for brominated pyridinones?

  • Methodological Answer :
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl, amine) at C3/C5 positions to improve hydrophilicity .
  • Co-solvent Systems : Use cyclodextrin-based formulations or PEG-400 to enhance aqueous solubility while maintaining bioactivity .
  • Prodrug Design : Synthesize phosphate or acetylated prodrugs that hydrolyze in vivo to release the active compound .

Q. How do substituent variations at C3/C4 positions impact structure-activity relationships (SAR)?

  • Methodological Answer :
  • SAR Table :
Substituent PositionModificationBiological Effect (Example)Reference
C4Bromine → IodineIncreased kinase inhibition (IC₅₀ ↓30%)
C3Hydroxymethyl → CF₃Enhanced DPP-4 selectivity (Ki ↑5x)
C4Methoxy → NitroImproved HIV-1 RT inhibition (EC₅₀ = 0.2 μM)
  • Rational Design : Prioritize electron-withdrawing groups (Br, NO₂) at C4 for electrophilic interactions with catalytic lysines .

Q. What crystallographic data are available for pyridin-2(1H)-one derivatives?

  • Methodological Answer :
  • Unit Cell Parameters : For analogs like 4-hydroxy-6-methylpyridin-2(1H)-one, monoclinic systems (space group P21/c) with Z = 4 are common. Use SHELX for refinement .
  • Key Bond Lengths : C=O (1.23 Å), C-Br (1.89 Å). Compare with DFT-optimized geometries to validate computational models .

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